molecular formula C12H16O3 B014884 6-(4-Hydroxyphenyl)hexanoic acid CAS No. 6952-35-8

6-(4-Hydroxyphenyl)hexanoic acid

Cat. No. B014884
CAS RN: 6952-35-8
M. Wt: 208.25 g/mol
InChI Key: DQTMUMLMQOJHCI-UHFFFAOYSA-N
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Description

Synthesis Analysis The asymmetric synthesis of derivatives of 6-(4-Hydroxyphenyl)hexanoic acid, specifically (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid, as key intermediates for neurodegenerative disease agents, has been developed. A notable reaction in this synthesis is the asymmetric hydrogenation of hindered acrylic acid catalyzed by the Rh-JOSIPHOS system in the presence of a base, achieving up to 93% enantiomeric excess (Ikemoto et al., 2004).

Molecular Structure Analysis Research on various molecular structures related to 6-(4-Hydroxyphenyl)hexanoic acid derivatives has been conducted. Notably, polymorphic forms of 6-oxo-6-(phenylamino)hexanoic acid have been observed, with different molecular conformations allowing for distinct hydrogen bonding patterns (Feeder & Jones, 1994).

Chemical Reactions and Properties The fluorescent derivative of 6-amino-4-oxo-hexanoic acid has been developed for hydroxyl group protection, showcasing the versatility of 6-(4-Hydroxyphenyl)hexanoic acid derivatives in chemical synthesis and applications such as DNA sequencing methods (Rasolonjatovo & Sarfati, 1998).

Physical Properties Analysis Studies on the physical properties of related compounds, such as the metabolism of biphenyl by Pseudomonas putida resulting in derivatives of 6-(4-Hydroxyphenyl)hexanoic acid, provide insights into the physicochemical properties of these compounds and their derivatives, highlighting the significance of such studies in understanding environmental degradation pathways (Catelani & Colombi, 1974).

Chemical Properties Analysis The chemical synthesis and transformations of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives illustrate the chemical reactivity and potential for further functionalization of 6-(4-Hydroxyphenyl)hexanoic acid-related compounds. This research emphasizes the importance of such derivatives in the study of luminescence and complex-forming properties (Vasin, Koldaeva, & Perevalov, 2013).

Scientific Research Applications

1. DNA Sequencing and Protecting Group Applications

  • 6-(4-Hydroxyphenyl)hexanoic acid derivatives have been developed for protecting hydroxyl groups, particularly in the context of DNA sequencing methods. A specific derivative, 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, serves as a sensitive detectable protecting group that can be easily introduced and removed under mild conditions (Rasolonjatovo & Sarfati, 1998).

2. Synthesis of Neurodegenerative Disease Agents

  • Asymmetric synthesis of a particular derivative, (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid, has been reported as a key intermediate for neurodegenerative disease agents. This process includes an asymmetric hydrogenation catalyzed by the Rh-JOSIPHOS system (Ikemoto et al., 2004).

3. Corrosion Inhibition Studies

  • Schiff's bases derived from this acid, such as 2-amino-6 (2-hydroxybenzelideneamino) hexanoic acid, have been evaluated as corrosion inhibitors for mild steel, showing significant inhibition efficiency (Gupta et al., 2016).

4. Photochemical Properties in Amphiphilic Phenylazonaphthalenes

  • Derivatives of 6-(4-Hydroxyphenyl)hexanoic acid are used in synthesizing amphiphilic phenylazonaphthalenes, contributing to studies on trans–cis isomerization under ultraviolet light (Zhang & Qin, 1998).

5. Swern Oxidation Modification and Recycling Sulfoxide

  • This acid is employed in modifications of Swern oxidation, specifically as a substitute for DMSO in oxidation reactions. Its derivatives have been found to be easily separable and recyclable (Liu & Vederas, 1996).

6. Plant Resistance and Volatile Emission Induction

  • Hexanoic acid, a related compound, has shown efficacy in inducing resistance in plants against various pathogens. It has been observed to activate the mevalonic and linolenic pathways, leading to enhanced emission of volatile metabolites (Llorens et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

6-(4-hydroxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9,13H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTMUMLMQOJHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289532
Record name 6-(4-hydroxyphenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Hydroxyphenyl)hexanoic acid

CAS RN

6952-35-8
Record name 6952-35-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-hydroxyphenyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-hydroxyphenyl)hexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
T Ito, T Ikemoto, T Yamano, Y Mizuno… - Tetrahedron …, 2003 - Elsevier
A practical method for the preparation of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid (R)-2, a key intermediate for a therapeutic drug for …
T Ikemoto, T Nagata, M Yamano, T Ito, Y Mizuno… - Tetrahedron letters, 2004 - Elsevier
An asymmetric synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid as a key intermediate for a neurodegenerative disease agent has been …
DE Aultz, AR McFadden… - Journal of Medicinal …, 1977 - ACS Publications
Department of Pharmacology, Hoechst-Roussel Pharmaceuticals Inc., Somerville, New Jersey 08876. Received April 6, 1977 ii>-(6, ll-Dihydro-ll-oxodibenz [5, e] oxepin-2-yl) butyric,-…
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
A Plaza, CA Bewley - The Journal of organic chemistry, 2006 - ACS Publications
Seven new depsipeptides, termed largamides A−G (1−7), and one new cyclic peptide, largamide H (8), have been isolated from the marine cyanobacterium Oscillatoria sp. Their …
Number of citations: 102 0-pubs-acs-org.brum.beds.ac.uk
S Matthew, C Ross, VJ Paul, H Luesch - Tetrahedron, 2008 - Elsevier
A new 3-amino-6-hydroxy-2-piperidone (Ahp) containing peptolide, pompanopeptin A (1), and a novel N-methyl-2-amino-6-(4′-hydroxyphenyl)hexanoic acid (N-Me-Ahpha) containing …
M Nowak, A Soboń, A Litwin, S Różalska - Chemosphere, 2019 - Elsevier
In this study, the ability of 4-n-nonylphenol (4-n-NP) elimination by fungal species belonging to the genus Metarhizium was investigated. The occurrence of 35 metabolites from 4-n-NP …
S Różalska, A Soboń, J Pawłowska, M Wrzosek… - Bioresource …, 2015 - Elsevier
The biodegradation of nonylphenol (NP) by a newly isolated form of the larva fungal strain Metarhizium robertsii IM 6519 was investigated in this study. This isolate was capable of …
Z Yang, Y Shi, Y Zhang, Q Cheng, X Li, C Zhao… - Journal of hazardous …, 2018 - Elsevier
Nonylphenols (NPs) are known as Endocrine Disputing Chemicals (ECDs) and Persistent Organic Pollutants (POPs) and have attracted continuous attention. Biodegradation is one of …
K OKAMOTO, M WATANABE… - Chemical and …, 1988 - jstage.jst.go.jp
Demethyl dirivatives (3a and 3b) of 6 (10-hydroxydecyl)-2, 3-dimethoxy-5-methyl-1, 4-benzoquinone (1, CV-2619), demethyl derivative (4) of the metabolite 2-4, and compounds (13, 20, …
Number of citations: 20 www.jstage.jst.go.jp
M Krupiński, R Szewczyk, J Długoński - International Biodeterioration & …, 2013 - Elsevier
4-nonylophenol (4-NP) is a mixture of toxic degradation intermediates of non-ionic surfactants used worldwide, showing endocrine disrupting activity. Biodegradation of one of 4-NP …

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